3-Chloro-beta-methylimipramine

Description

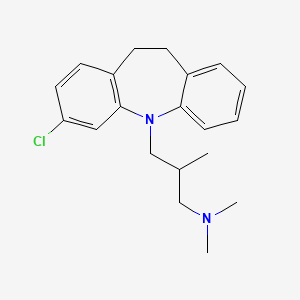

Structure

2D Structure

3D Structure

Properties

CAS No. |

1043-24-9 |

|---|---|

Molecular Formula |

C20H25ClN2 |

Molecular Weight |

328.9 g/mol |

IUPAC Name |

3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N,2-trimethylpropan-1-amine |

InChI |

InChI=1S/C20H25ClN2/c1-15(13-22(2)3)14-23-19-7-5-4-6-16(19)8-9-17-10-11-18(21)12-20(17)23/h4-7,10-12,15H,8-9,13-14H2,1-3H3 |

InChI Key |

IIVKNTQHUDZKON-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl)CN(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Research of 3 Chloro Beta Methylimipramine

Advanced Synthetic Routes to 3-Chloro-beta-methylimipramine

The synthesis of this compound, a derivative of the tricyclic antidepressant imipramine (B1671792), involves sophisticated multi-step strategies. These methods are centered around the construction of the core dibenz[b,f]azepine ring system, followed by the introduction of specific substituents and the characteristic side chain.

Multi-Step Synthesis Strategies and Optimization

The synthesis of imipramine and its derivatives typically begins with the formation of the 10,11-dihydro-5H-dibenzo[b,f]azepine core. beilstein-journals.org A common precursor for this core is iminostilbene (B142622) (5H-Dibenz[b,f]azepine), which can be synthesized through various methods, including the cyclization of 2,2'-diaminobibenzyl catalyzed by polyphosphoric acid at elevated temperatures. beilstein-journals.org

Ring System Formation and Side Chain Introduction Methodologies

The formation of the central seven-membered ring of the dibenz[b,f]azepine system is a key step. acs.org Various synthetic strategies have been developed for this purpose, including ring expansion of N-arylindoles and intramolecular cyclization reactions. beilstein-journals.org Palladium-catalyzed Buchwald-Hartwig amination has also been employed for the synthesis of unsymmetrical 10,11-dihydro-5H-dibenzo[b,f]azepine derivatives. beilstein-journals.org

Once the chlorinated dibenz[b,f]azepine core is synthesized, the next critical step is the introduction of the β-methylpropylamino side chain. This is typically achieved through N-alkylation of the secondary amine of the dibenz[b,f]azepine ring. The synthesis of imipramine, for instance, involves reacting the dibenz[b,f]azepine with 1-chloro-3-dimethylaminopropane. ijnc.ir For this compound, a corresponding chloro- or bromo-propylamine derivative with a methyl group at the beta position of the propyl chain would be utilized. The reaction conditions for this alkylation step are optimized to ensure efficient coupling and to avoid over-alkylation or other side reactions.

Design and Synthesis of Analogues and Derivatives for Structure-Activity Relationship (SAR) Studies

The design and synthesis of analogues of this compound are crucial for understanding its structure-activity relationships (SAR). SAR studies aim to identify the key structural features of a molecule that are responsible for its biological activity. nih.gov For tricyclic antidepressants, SAR studies have historically focused on modifications of the tricyclic ring system and the aminoalkyl side chain. nih.gov

The synthesis of analogues would involve systematically altering different parts of the this compound molecule. For example, the position and nature of the substituent on the dibenz[b,f]azepine ring could be varied. Analogues with different halogen substitutions (e.g., fluoro, bromo) or other electron-withdrawing or electron-donating groups could be synthesized to probe the electronic requirements for activity.

Modifications to the side chain are also a key focus of SAR studies. The length of the alkyl chain, the degree of branching (such as the β-methyl group), and the nature of the terminal amino group (primary, secondary, or tertiary amine) can all significantly impact pharmacological properties. nih.gov The synthesis of these analogues would follow similar synthetic routes as described for the parent compound, employing appropriately modified starting materials and reagents.

The following table outlines potential modifications for SAR studies of this compound:

| Molecular Segment | Potential Modifications | Rationale for Modification |

| Dibenz[b,f]azepine Ring | Varying the position of the chloro substituent (e.g., 2-chloro, 4-chloro). | To determine the optimal substitution pattern for activity. |

| Introducing different substituents (e.g., -F, -Br, -CH3, -OCH3). | To investigate the influence of electronic and steric effects. | |

| Alkyl Side Chain | Altering the length of the propyl chain (e.g., ethyl, butyl). | To assess the impact of chain length on receptor binding. |

| Modifying the position of the methyl group (e.g., alpha-methyl). | To explore the effect of branching on potency and selectivity. | |

| Terminal Amine | Synthesizing primary and secondary amine analogues. | To evaluate the role of the amine substitution in biological activity. |

Radiolabeling Strategies for Pharmacological and Metabolic Tracer Studies (e.g., Carbon-11, Tritium (B154650) Incorporation)

Radiolabeling of this compound with isotopes such as Carbon-11 ([11C]) or Tritium ([3H]) is essential for its use as a tracer in pharmacological and metabolic studies, particularly in techniques like Positron Emission Tomography (PET). acs.org These radiolabeled compounds allow for the non-invasive in vivo visualization and quantification of their distribution, binding to target sites, and metabolic fate.

A common strategy for labeling with Carbon-11 is through N-methylation using [11C]methyl iodide ([11C]CH3I). nih.gov For a tertiary amine like this compound, a precursor molecule, the corresponding desmethyl analogue (a secondary amine), would be synthesized. This precursor is then reacted with [11C]CH3I to introduce the radiolabeled methyl group in the final synthetic step. This method has been successfully applied to the synthesis of [11C]imipramine from its precursor, desipramine (B1205290). nih.govjst.go.jp The synthesis needs to be rapid and efficient due to the short half-life of Carbon-11 (approximately 20.4 minutes). mdpi.com

Tritium labeling can be achieved through various methods, including catalytic hydrogen-tritium exchange. bgu.ac.il This method involves exposing the compound to tritium gas in the presence of a catalyst, such as activated palladium, which facilitates the exchange of hydrogen atoms with tritium. This approach has been used for the high specific activity labeling of several tricyclic antidepressants, including imipramine and desipramine. bgu.ac.il

The following table summarizes the key aspects of radiolabeling strategies:

| Isotope | Labeling Precursor | Labeling Reagent | Key Considerations |

| Carbon-11 | Desmethyl-3-Chloro-beta-methylimipramine | [11C]Methyl iodide ([11C]CH3I) | Rapid synthesis and purification due to short half-life. High specific activity is required for PET imaging. |

| Tritium | This compound | Tritium gas (T2) with a catalyst (e.g., Palladium) | Can achieve high specific activity. The position of labeling may not be specific. |

Molecular Mechanisms of Action Research of 3 Chloro Beta Methylimipramine Preclinical Studies

Neurotransmitter Transporter Modulation Studies

Serotonin (B10506) Reuptake Inhibition Research in In Vitro Systems

No specific in vitro studies detailing the inhibitory effects of 3-Chloro-beta-methylimipramine on the serotonin transporter (SERT) were found. Consequently, data on its potency (e.g., IC50 values) in inhibiting serotonin reuptake are not available.

Norepinephrine (B1679862) Reuptake Inhibition Research in In Vitro Systems

Similarly, research quantifying the in vitro inhibition of the norepinephrine transporter (NET) by this compound could not be located. Therefore, its profile as a norepinephrine reuptake inhibitor remains uncharacterized in the available literature.

Dopamine (B1211576) Transporter Interaction Studies

There is no available research from in vitro studies to define the interaction of this compound with the dopamine transporter (DAT). Its affinity and potential inhibitory effects on dopamine reuptake are currently unknown.

Receptor Binding and Functional Antagonism Studies

Serotonin Receptor (e.g., 5-HT₃) Interactions and Functional Antagonism Research

No studies were identified that investigated the binding affinity (e.g., Ki values) or functional antagonism of this compound at serotonin receptors, including the 5-HT₃ subtype.

Adrenergic Receptor (e.g., Alpha-1) Interactions

Information regarding the interaction of this compound with adrenergic receptors, such as the alpha-1 subtype, is absent from the scientific literature. Binding affinities and functional data have not been reported.

Cholinergic Muscarinic Receptor Interaction Profiles

As a tricyclic compound, this compound is expected to possess antagonist properties at cholinergic muscarinic receptors. drugbank.com Clomipramine (B1669221), for instance, shows high affinity for muscarinic M1 receptors. clinpgx.org This anticholinergic activity is a common characteristic of TCAs and is responsible for several of their side effects, such as dry mouth, blurred vision, constipation, and urinary retention. drugbank.comwikipedia.org Preclinical studies on clomipramine have shown that long-term treatment can lead to an upregulation of muscarinic acetylcholine receptors in the forebrain. nih.gov

Sigma Receptor Activity

The interaction of tricyclic antidepressants with sigma receptors is an area of ongoing research. While specific data on this compound is unavailable, its structural class suggests potential activity at these receptors. Sigma receptors are implicated in a variety of cellular functions and are a target for several psychoactive drugs.

Intracellular Signaling Pathway Modulation Research

The primary mechanism of action of tricyclic antidepressants involves the blockade of serotonin and norepinephrine reuptake, leading to increased levels of these neurotransmitters in the synaptic cleft. mayoclinic.org This initial action triggers a cascade of downstream intracellular signaling events. Chronic administration of TCAs is known to induce adaptive changes in the brain, including alterations in receptor sensitivity and gene expression. mayoclinic.org

Tricyclic antidepressants can influence neurotrophic factor signaling pathways, such as the brain-derived neurotrophic factor (BDNF) pathway. mdpi.com These pathways are crucial for neuronal survival, growth, and synaptic plasticity. nih.gov Furthermore, TCAs have been shown to modulate the activity of various ion channels and G-protein coupled receptors, which in turn affects intracellular calcium levels and other second messenger systems. nih.gov For example, some TCAs can interact with opioid receptors and subsequently modulate the activity of transient receptor potential (TRP) channels. nih.gov

Comparative Analysis of Receptor Affinities and Selectivity with Reference Tricyclic Antidepressants

The receptor affinity profile of a tricyclic antidepressant determines its therapeutic efficacy and side-effect profile. Clomipramine, the non-methylated analog of the subject compound, is a potent serotonin and norepinephrine reuptake inhibitor, with a preference for the serotonin transporter (SERT) over the norepinephrine transporter (NET). psychscenehub.com However, its major metabolite, desmethylclomipramine, has a higher affinity for NET. wikipedia.org The following table provides a comparative overview of the receptor affinities (Ki, nM) for clomipramine and other reference TCAs. Lower Ki values indicate higher affinity.

| Compound | SERT (Ki, nM) | NET (Ki, nM) | H1 Receptor (Ki, nM) | Muscarinic Receptor (Ki, nM) | α1-Adrenergic Receptor (Ki, nM) |

| Clomipramine | 0.14 | 54 | High Affinity | High Affinity | Moderate Affinity |

| Imipramine (B1671792) | Intermediate Affinity | Intermediate Affinity | High Affinity | High Affinity | Moderate Affinity |

| Amitriptyline | 20 | 50 | High Affinity | High Affinity | High Affinity |

| Desipramine (B1205290) | 22-180 | 0.3-8.6 | Moderate Affinity | Low Affinity | Moderate Affinity |

| Nortriptyline | Moderate Affinity | High Affinity | Moderate Affinity | Moderate Affinity | Moderate Affinity |

This table is compiled from various sources and represents approximate values. "High," "Intermediate," and "Low" affinity are used when specific Ki values are not consistently reported across preclinical studies. psychscenehub.comresearchgate.net

Structure Activity Relationship Sar Investigations of 3 Chloro Beta Methylimipramine and Analogues

Impact of Substituents on Target Affinity and Selectivity

The affinity and selectivity of tricyclic antidepressants for the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET) are significantly influenced by substituents on the dibenzazepine (B1670418) ring and the aliphatic side chain. The majority of TCAs act as serotonin-norepinephrine reuptake inhibitors (SNRIs) by blocking both SERT and NET, which leads to increased synaptic concentrations of these neurotransmitters. nih.gov However, they generally have a weak affinity for the dopamine (B1211576) transporter (DAT). nih.gov

Clomipramine (B1669221), the 3-chloro analogue of imipramine (B1671792), is a potent inhibitor of both serotonin and norepinephrine reuptake. nih.gov The introduction of different substituents on the imipramine ring can alter this activity. For example, analogues such as 3-cyanoimipramine and 2-nitroimipramine (B1213970) have been synthesized to probe the binding site. researchgate.net Studies on other tricyclic compounds have shown that specific substituents are key determinants for inhibitory activity and selectivity toward SERT and NET. nih.gov While tertiary amine TCAs like imipramine and clomipramine are potent serotonin reuptake inhibitors, their secondary amine metabolites (desipramine and desmethylclomipramine, respectively) show greater potency for norepinephrine reuptake inhibition. nih.gov

The following table summarizes the binding affinities of imipramine and its analogue clomipramine for human monoamine transporters.

| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) |

|---|---|---|---|

| Imipramine | 1.4 | 37 | >10,000 |

| Clomipramine (3-Chloro-imipramine) | 0.27 | 46 | 2,400 |

Note: Lower Ki values indicate higher binding affinity.

Role of the Chloro Group Position in Pharmacological Profile

The position of the chloro group on the dibenzazepine ring system plays a crucial role in determining the pharmacological profile of imipramine analogues. Clomipramine, which is 3-chloro-imipramine, is distinguished from its parent compound, imipramine, by the presence of a chlorine atom at the 3-position of the dibenzazepine nucleus. This single substitution significantly enhances its affinity for the serotonin transporter. nih.gov

Clomipramine is recognized as a potent serotonin and norepinephrine reuptake inhibitor (SNRI), and it is considered one of the most effective TCAs for conditions like obsessive-compulsive disorder, which is thought to be closely linked to serotonergic dysfunction. nih.govmdpi.com The electron-withdrawing nature of the chlorine atom at the 3-position is thought to favorably influence the interaction of the molecule with the binding pocket of SERT. nih.gov This highlights the sensitivity of the monoamine transporters to the electronic properties of the tricyclic ring system. The specific placement at the 3-position appears to be optimal for enhancing serotonergic activity within this class of compounds.

Influence of Beta-Methylation on Molecular Interactions and Pharmacological Properties

The introduction of a methyl group at the beta-position of the propylamine (B44156) side chain of 3-chloro-imipramine would result in 3-Chloro-beta-methylimipramine. This modification introduces a chiral center, leading to the existence of (R) and (S) enantiomers. While direct studies on the beta-methylation of imipramine or clomipramine are not prevalent in the literature, the effects of such a modification can be inferred from studies on other monoamine transporter inhibitors.

For instance, in phenylethylamine derivatives, stereoselectivity is a significant factor in their interaction with monoamine transporters. nih.govresearchgate.netmayoclinic.org The spatial arrangement of the methyl group could influence the conformation of the side chain, thereby affecting how it fits into the binding sites of SERT and NET. It is plausible that one enantiomer of this compound would exhibit higher affinity and/or selectivity for SERT or NET compared to the other. The beta-methylation could also impact the metabolic profile of the compound, potentially altering its half-life and the formation of active metabolites.

Contributions of the Dibenzazepine Ring System to Activity

The tricyclic dibenzazepine ring system is a fundamental structural feature of imipramine and its analogues, and it is essential for their antidepressant activity. nih.gov This rigid, three-ring structure serves as a scaffold that correctly orients the propylamine side chain for interaction with monoamine transporters. nih.gov The general structural requirements for classical tricyclic antidepressants include a nucleus of two phenyl rings fused to a central seven-membered ring. nih.gov

Computational Modeling and Molecular Docking Studies for SAR Elucidation

Computational modeling and molecular docking studies have provided significant insights into how tricyclic antidepressants bind to the human serotonin transporter (hSERT). These studies have helped to build experimentally validated structural models of imipramine and its analogues within the central substrate-binding site of hSERT. nih.gov

Docking simulations have revealed that imipramine likely forms a salt bridge between its tertiary aliphatic amine and a key aspartate residue (Asp98) in hSERT. nih.gov The tricyclic ring system is positioned in a pocket lined by several amino acid residues. Specifically, for imipramine, the 3-position of the ring is oriented towards a pocket lined by Ala173 and Thr439. nih.gov This provides a structural rationale for why substituents at this position, such as the chloro group in clomipramine or the cyano group in 3-cyanoimipramine, have a profound impact on binding affinity. nih.govresearchgate.net These computational models are crucial for understanding the molecular basis of the structure-activity relationships observed experimentally and for the rational design of new, more selective transporter inhibitors.

Stereochemical Considerations in Activity and Receptor Binding

Stereochemistry is a critical factor in the pharmacological activity of many antidepressants, as the enantiomers of a chiral drug often exhibit different pharmacokinetic and pharmacodynamic properties. nih.govresearchgate.netmayoclinic.org The introduction of a methyl group at the beta-position of the side chain of 3-chloro-imipramine creates a chiral center, resulting in two enantiomers.

Preclinical Pharmacodynamics of 3 Chloro Beta Methylimipramine

Neurochemical Changes in Animal Models (e.g., Synaptosomal Neurotransmitter Levels)

In preclinical animal models, the neurochemical effects of tricyclic antidepressants are primarily characterized by their ability to inhibit the reuptake of monoamine neurotransmitters in the synapse. While direct data for 3-Chloro-beta-methylimipramine is unavailable, the actions of imipramine (B1671792) and clomipramine (B1669221) have been extensively studied.

Studies on rat brain synaptosomes have shown that these compounds block the transporters for serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE). Clomipramine, the 3-chloro analog of imipramine, is a potent inhibitor of serotonin reuptake, with a lesser but still significant effect on norepinephrine reuptake. Imipramine also inhibits the reuptake of both serotonin and norepinephrine. drugbank.combritmedhealthcare.co.ukdrugbank.comThis inhibition leads to an increased concentration of these neurotransmitters in the synaptic cleft, which is believed to be a primary mechanism of their antidepressant action.

The metabolic byproducts of these neurotransmitters are also altered. For instance, administration of clomipramine and its N-desmethylated metabolites in rats has been shown to have a more potent and longer-lasting effect on decreasing the levels of 5-hydroxyindoleacetic acid (5-HIAA), the main metabolite of serotonin, compared to imipramine. This is consistent with its strong inhibition of serotonin uptake.

| Compound | Primary Neurotransmitter Target | Effect on Synaptosomal Levels |

| Clomipramine | Serotonin (5-HT) | Potent inhibition of reuptake |

| Imipramine | Serotonin (5-HT) and Norepinephrine (NE) | Inhibition of reuptake |

Behavioral Pharmacology Paradigms Reflecting Neurobiological Effects in Rodents (e.g., Reserpine-induced Hypothermia Antagonism)

A classic behavioral paradigm used to screen for antidepressant activity in rodents is the antagonism of reserpine-induced effects. Reserpine depletes monoamine stores, leading to a range of behavioral and physiological changes, including hypothermia. The ability of a compound to counteract this hypothermia is indicative of its potential to enhance monoaminergic neurotransmission.

While no specific studies on this compound in this model are available, imipramine has been shown to antagonize reserpine-induced hypothermia. nih.govThis effect is thought to be mediated by the blockade of norepinephrine and serotonin reuptake, which effectively increases the synaptic availability of the remaining monoamines. The antagonism of reserpine's effects is a hallmark of the activity of many tricyclic antidepressants and is a key indicator of their in vivo neurobiological effects.

| Paradigm | Compound | Observed Effect in Rodents | Implied Neurobiological Mechanism |

| Reserpine-induced Hypothermia | Imipramine | Antagonism of hypothermia nih.gov | Enhancement of monoaminergic neurotransmission |

Electrophysiological Studies in Preclinical Models

Electrophysiological studies in preclinical models have revealed the effects of imipramine and clomipramine on neuronal and cardiac cell activity. These studies provide insights into the compounds' mechanisms of action beyond neurotransmitter reuptake inhibition.

In rat atrial fibers, imipramine has been shown to depress the action potential amplitude and the maximum rate of depolarization (Vmax), reduce the resting membrane potential, and prolong the action potential duration and effective refractory period. nih.govThese effects are similar to those of some antiarrhythmic drugs and suggest that imipramine can modulate ion channel function. nih.gov Clomipramine has been found to be a blocker of the hERG (human ether-a-go-go-related gene) K+ channels. nih.govlktlabs.comThis channel is crucial for cardiac repolarization, and its blockade can lead to a prolongation of the QT interval. lktlabs.comStudies using patch-clamp techniques on cells expressing these channels have demonstrated a concentration-dependent decrease in the current amplitude. nih.govFurthermore, clomipramine has been noted to attenuate autonomic reactivity to stressors in preclinical models, which may be related to its effects on the autonomic nervous system. nih.gov

| Compound | Preclinical Model | Key Electrophysiological Findings |

|---|---|---|

| Imipramine | Rat atrial fibers | Depressed action potential amplitude and Vmax, prolonged action potential duration nih.gov |

| Clomipramine | Cells expressing hERG K+ channels | Blockade of hERG K+ channels, concentration-dependent decrease in current amplitude nih.govlktlabs.com|

Pharmacokinetics and Metabolism Research of 3 Chloro Beta Methylimipramine in Animal Models

Absorption and Distribution Studies in Various Animal Species

Following oral administration, tricyclic antidepressants like imipramine (B1671792) are generally well-absorbed. clinpgx.org They are lipophilic compounds, which facilitates their distribution into various tissues, including the brain. drugbank.com The volume of distribution is typically large, indicating extensive tissue uptake. drugbank.comnih.gov Studies in rats have shown that age and sex can influence the distribution and accumulation of imipramine and its metabolites. nih.gov

Metabolic Pathways and Metabolite Identification in Animal Models

The metabolism of imipramine is extensive and primarily occurs in the liver. oup.com The main metabolic pathways include N-demethylation and hydroxylation. oup.comnih.gov

Role of Cytochrome P450 Enzymes (e.g., CYP1A2, CYP2C19, CYP2D6) in Biotransformation

Multiple cytochrome P450 (CYP) isoenzymes are involved in the metabolism of imipramine. N-demethylation to its active metabolite, desipramine (B1205290), is primarily mediated by CYP1A2, CYP3A4, and CYP2C19. clinpgx.orgoup.comresearchgate.net Subsequent hydroxylation of both imipramine and desipramine is mainly catalyzed by CYP2D6. clinpgx.orgoup.com Studies in rats have demonstrated that imipramine can also act as an inhibitor and an inducer of certain CYP enzymes. nih.gov In vitro studies using rat and mouse liver microsomes have shown species-specific differences in the metabolic profile of imipramine. nih.gov

Conjugation Reactions (e.g., Glucuronidation, Sulfation) in Animal Species

The hydroxylated metabolites of imipramine and desipramine can undergo further metabolism through conjugation reactions, primarily glucuronidation. clinpgx.org This process increases the water solubility of the metabolites, facilitating their excretion. clinpgx.org

Identification and Characterization of Active and Inactive Metabolites in Animal Samples

The primary active metabolite of imipramine is desipramine, formed through N-demethylation. researchgate.net Both imipramine and desipramine are further metabolized to hydroxylated metabolites, which are generally considered to be pharmacologically active before subsequent conjugation. nih.gov Other metabolites, such as imipramine-N-oxide, have also been identified in animal studies. nih.gov

Excretion Profiles in Animal Models (Urinary, Fecal, Biliary)

The metabolites of imipramine are excreted from the body through both renal and fecal routes. A significant portion of imipramine metabolites is eliminated in the urine, largely as glucuronide conjugates. oup.comdrugbank.com Biliary excretion also contributes to the elimination, with up to approximately 20% of metabolites being excreted via bile and feces. oup.com

Plasma Protein Binding Research in Preclinical Species

Imipramine is highly bound to plasma proteins, including albumin and lipoproteins. drugbank.comnih.gov The extent of plasma protein binding can influence the free drug concentration and, consequently, its distribution and clearance. nih.gov While there can be interspecies differences in plasma protein binding, the general characteristics are often comparable across preclinical species and humans.

Analytical Methodologies for 3 Chloro Beta Methylimipramine Research

Quantitative Determination in Biological Matrices (e.g., Plasma, Brain Tissue from Animal Studies)

Accurate quantification of 3-Chloro-beta-methylimipramine in biological matrices is essential for defining its pharmacokinetic properties. In preclinical animal studies, plasma and brain tissue are the primary matrices analyzed to understand systemic exposure and central nervous system penetration, respectively.

For plasma samples, a common approach involves protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte from endogenous interferences. Brain tissue samples require a more rigorous initial step of homogenization in a suitable buffer, often an acidic one, to release the drug from the tissue matrix before subsequent extraction procedures.

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for the quantitative determination of this compound due to its high sensitivity and selectivity. A deuterated internal standard of the analyte is typically used to ensure accuracy and precision. The method is often validated over a concentration range relevant to the expected in vivo concentrations, for instance, from 0.5 to 200 ng/mL in plasma.

A modified high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection has also been adapted for the quantification of tricyclic compounds in brain tissue. This method demonstrates good recovery and linearity, with recovery averaging around 90% and standard curves showing linearity in a concentration range of 250–3,000 ng/g of wet weight tissue nih.gov. The sample preparation for brain tissue generally involves homogenization followed by extraction to ensure the efficient recovery of the analyte nih.govnibsc.orgresearchgate.netrsc.org.

Interactive Data Table: Typical Performance Characteristics of a Hypothetical LC-MS/MS Method for this compound in Rat Plasma

| Parameter | Value |

| Linearity Range | 0.5 - 200 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |

| Mean Recovery | 85 - 95% |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 12% |

| Intra-day Accuracy (%Bias) | ± 10% |

| Inter-day Accuracy (%Bias) | ± 13% |

Methods for Metabolite Profiling and Identification in Preclinical Samples

Understanding the metabolic fate of this compound is a critical component of its preclinical evaluation. The primary metabolic pathways for tricyclic antidepressants include N-demethylation, hydroxylation, and subsequent glucuronide conjugation fupress.netresearchgate.net. Given its structure, this compound is expected to undergo similar biotransformations.

The major routes of metabolism likely involve the hepatic cytochrome P450 (CYP) enzyme system. Based on analogous compounds like clomipramine (B1669221), the key enzymes involved would be CYP3A4, CYP2C19, and CYP1A2 for N-demethylation, and CYP2D6 for hydroxylation nih.gov.

Metabolite profiling studies are typically conducted using in vitro systems, such as liver microsomes, and in vivo through the analysis of plasma, urine, and feces from animal studies. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography is a powerful tool for the identification of potential metabolites. This technique allows for the determination of the elemental composition of metabolites, aiding in their structural elucidation.

The primary anticipated metabolites for this compound would be:

N-desmethyl-3-chloro-beta-methylimipramine: Formed through the removal of a methyl group from the side chain.

Hydroxylated metabolites: Introduction of a hydroxyl group onto the tricyclic ring system.

N-oxide derivatives: Oxidation of the nitrogen atom in the side chain.

Chromatographic (e.g., GC-MS, LC-MS) and Spectrometric Techniques in Research

Both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are pivotal in the analysis of this compound and its metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high chromatographic resolution and is a robust technique for the analysis of thermally stable and volatile compounds. For tricyclic compounds, derivatization is sometimes employed to improve their chromatographic properties and sensitivity. Sample preparation for GC-MS often involves LLE or SPE. A capillary column, such as a DB-5MS, is commonly used for separation.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly LC-MS/MS, is the gold standard for the quantification of drugs and their metabolites in biological matrices due to its superior sensitivity, selectivity, and applicability to a wider range of compounds without the need for derivatization. Reversed-phase chromatography using a C18 column is a common approach for the separation of tricyclic compounds. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727) nih.gov. Detection is usually performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity nih.gov.

Spectrometric Techniques: Mass spectrometry is the core spectrometric technique. For quantitative analysis, triple quadrupole mass spectrometers are favored. For metabolite identification, high-resolution instruments like time-of-flight (TOF) or Orbitrap mass spectrometers are employed to obtain accurate mass measurements.

Interactive Data Table: Hypothetical Chromatographic and Spectrometric Conditions for this compound Analysis

| Parameter | LC-MS/MS Method | GC-MS Method |

| Chromatography | ||

| Column | C18 (e.g., 100 mm x 2.1 mm, 3.5 µm) | DB-5MS (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Mobile Phase/Carrier Gas | Gradient of Acetonitrile and 0.1% Formic Acid in Water | Helium |

| Flow Rate | 0.3 mL/min | 1.0 mL/min |

| Injection Volume | 10 µL | 1 µL (splitless) |

| Mass Spectrometry | ||

| Ionization Mode | Electrospray Ionization (ESI), Positive | Electron Ionization (EI) or Chemical Ionization (CI) |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Selected Ion Monitoring (SIM) or Full Scan |

| MRM Transition (Hypothetical) | m/z 329.1 -> 100.1 | N/A |

Method Validation for Preclinical Research Applications

For preclinical research, bioanalytical method validation ensures that the data generated are reliable and reproducible. The validation process is typically conducted in accordance with regulatory guidelines and includes the assessment of the following parameters:

Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, endogenous substances, and other medications.

Linearity: The demonstration that the analytical response is directly proportional to the concentration of the analyte over a defined range.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. These are evaluated at multiple concentration levels, including the lower limit of quantification (LLOQ), low, medium, and high-quality control (QC) samples.

Recovery: The efficiency of the extraction process in recovering the analyte from the biological matrix.

Matrix Effect: The influence of co-eluting, undetected matrix components on the ionization of the analyte, which can lead to ion suppression or enhancement.

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at low temperatures.

The acceptance criteria for these parameters are predefined to ensure the method is fit for its intended purpose in preclinical studies.

Emerging Research Perspectives and Future Directions for 3 Chloro Beta Methylimipramine

Investigation of Novel Molecular Targets or Off-Targets

The primary mechanism of action for imipramine (B1671792) involves the inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake. However, the addition of a chlorine atom and a methyl group in 3-Chloro-beta-methylimipramine could lead to interactions with novel molecular targets or alter its affinity for known off-target receptors. Future research should focus on a comprehensive screening of this compound against a wide array of receptors, ion channels, and enzymes.

Key Research Areas:

Receptor Binding Assays: A broad panel of receptor binding assays could reveal unexpected affinities for receptors beyond the monoamine transporters. This could include, but is not limited to, subtypes of adrenergic, dopaminergic, histaminergic, and muscarinic receptors.

Enzyme Inhibition Profiling: Investigating the inhibitory activity of this compound against a range of enzymes, such as cytochrome P450 isoforms, could provide insights into potential drug-drug interactions and metabolic pathways.

Ion Channel Modulation: The lipophilic nature of the compound suggests potential interactions with various ion channels. Electrophysiological studies on neuronal and cardiac ion channels would be crucial to identify any modulatory effects.

A hypothetical comparison of receptor binding affinities is presented in Table 1.

| Receptor/Transporter | Imipramine (Ki, nM) | Predicted this compound (Ki, nM) | Potential Implication |

| Serotonin Transporter (SERT) | 1-10 | Potentially Altered | Modified antidepressant or anxiolytic profile |

| Norepinephrine Transporter (NET) | 10-50 | Potentially Altered | Changes in effects on alertness and energy |

| Histamine H1 Receptor | 10-20 | Potentially Altered | Variations in sedative side effects |

| Alpha-1 Adrenergic Receptor | 20-100 | Potentially Altered | Differences in cardiovascular side effects |

| Muscarinic M1 Receptor | 50-200 | Potentially Altered | Variations in anticholinergic side effects |

This table is for illustrative purposes and the values for this compound are hypothetical, requiring experimental validation.

Use as a Pharmacological Probe for Neurotransmitter Systems Research

Due to its unique chemical structure, this compound could serve as a valuable pharmacological probe to investigate the intricacies of neurotransmitter systems. wikipedia.org Its potentially altered selectivity and affinity for monoamine transporters compared to its parent compound, imipramine, could allow for more precise dissection of the roles of serotonin and norepinephrine in various physiological and pathological processes.

Potential Applications:

Delineating Transporter Function: By comparing its effects with those of selective serotonin reuptake inhibitors (SSRIs) and norepinephrine reuptake inhibitors (NRIs), researchers could gain a deeper understanding of the synergistic or opposing roles of these two neurotransmitter systems in mood regulation, cognition, and pain perception.

In Vivo Microdialysis Studies: Utilizing in vivo microdialysis in animal models would allow for the direct measurement of extracellular levels of serotonin, norepinephrine, and other neurotransmitters in specific brain regions following administration of this compound. This could provide a detailed neurochemical profile of the compound.

Development of Advanced In Vitro/Ex Vivo Models for Compound Study

To thoroughly characterize the pharmacological profile of this compound, the use of advanced in vitro and ex vivo models is essential. These models can provide a more physiologically relevant context compared to traditional cell-based assays.

Recommended Models:

Organ-on-a-Chip Technology: Microfluidic devices that mimic the structure and function of human organs, such as a "brain-on-a-chip," could be used to study the compound's effects on neuronal circuits and the blood-brain barrier.

3D Cell Cultures and Organoids: Three-dimensional cell cultures and brain organoids can offer a more accurate representation of the in vivo cellular environment, allowing for the study of the compound's long-term effects on neuronal viability, synaptogenesis, and network activity.

Ex Vivo Brain Slices: Acute brain slice preparations from animal models can be used for electrophysiological recordings to examine the immediate effects of this compound on synaptic transmission and neuronal excitability in specific brain circuits.

Chemoinformatics and Computational Drug Discovery Applications based on its Structural Features

The unique structural features of this compound make it an interesting candidate for chemoinformatic and computational studies. These approaches can help predict its properties, identify potential new targets, and guide the design of novel analogs with improved pharmacological profiles.

Computational Approaches:

Molecular Docking and Simulation: Docking studies can be performed to predict the binding modes of this compound at various receptors and transporters. Molecular dynamics simulations can then be used to understand the stability of these interactions and the conformational changes induced in the target protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By synthesizing and testing a series of analogs of this compound, QSAR models can be developed to correlate specific structural modifications with changes in biological activity. This can facilitate the rational design of new compounds with desired properties.

Pharmacophore Modeling: Based on the structure of this compound and its potential interactions with biological targets, a pharmacophore model can be generated. This model can then be used to virtually screen large compound libraries to identify other molecules with the potential for similar biological activity.

The application of these computational tools can significantly accelerate the drug discovery and development process for novel compounds based on the this compound scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.